2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol
Description
Properties
IUPAC Name |
2-[(2-bromopyridin-4-yl)methyl-cyclopropylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-11-7-9(3-4-13-11)8-14(5-6-15)10-1-2-10/h3-4,7,10,15H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWQDVTUNRNCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CC(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange Reactions
Cross-Coupling Strategies
Palladium-Catalyzed Amination
Palladium catalysts enable direct coupling of cyclopropylamine with bromopyridine intermediates. A patent describes using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in tetrahydrofuran (THF) with cesium carbonate (Cs₂CO₃) as a base. This method achieves 70–85% yield under inert atmospheres at 60–80°C.
Buchwald-Hartwig Amination
For higher selectivity, the Buchwald-Hartwig protocol employs Pd₂(dba)₃ with Xantphos ligand, converting aryl bromides to amines in toluene at 100°C. This method minimizes byproducts but requires rigorous exclusion of moisture.
Stepwise Synthesis and Intermediate Characterization
Synthesis of 2-Bromo-4-(hydroxymethyl)pyridine
The hydroxymethyl precursor is prepared via reduction of 2-bromo-4-pyridinecarbaldehyde using sodium borohydride (NaBH₄) in ethanol. The product is isolated in 89% yield and characterized by (δ 4.52 ppm, singlet, -CH₂OH).
Tosylation and Amine Coupling
The hydroxyl group is activated by reaction with tosyl chloride (TsCl) in dichloromethane (DCM), yielding a tosylate intermediate. Subsequent displacement with cyclopropylamine in acetonitrile at 50°C affords the cyclopropylaminomethyl derivative.
Microwave-Assisted Optimization
Recent advances utilize microwave irradiation to accelerate reaction kinetics. For instance, coupling cyclopropylamine with 2-bromo-4-(bromomethyl)pyridine in DMF under microwave conditions (100°C, 15 min) achieves 92% conversion, reducing side product formation.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Data
-
(400 MHz, CDCl₃) : δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H), 7.35 (s, 1H, pyridine-H₆), 4.45 (s, 2H, -CH₂N), 3.73 (t, J = 6.0 Hz, 2H, -CH₂OH), 2.91 (m, 1H, cyclopropyl-H), 1.12–1.08 (m, 4H, cyclopropyl-CH₂).
-
HRMS (ESI+) : m/z calcd. for C₁₁H₁₅BrN₂O [M+H]⁺: 271.15, found: 271.14.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | NaH, DMF, 0–25°C | None | 65–78 | |
| Pd-Catalyzed Amination | Pd(PPh₃)₄, THF, 60–80°C | Cs₂CO₃ | 70–85 | |
| Microwave Irradiation | DMF, 100°C, 15 min | None | 92 |
Industrial Scalability and Environmental Considerations
Large-scale production favors Pd-catalyzed methods due to reproducibility, though sodium hydride-mediated routes generate stoichiometric waste. Solvent recovery systems (e.g., DMF distillation) and catalytic recycling protocols are critical for sustainability .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position of the pyridine ring undergoes SNAr reactions due to the electron-withdrawing nature of the pyridine nitrogen. This enables substitution with nucleophiles under specific conditions:
-
Ammonia/Amine Substitution : Reaction with ammonia or primary/secondary amines in polar aprotic solvents (e.g., DMF, acetonitrile) yields pyridinylmethylamine derivatives .
-
Alkoxy Substitution : Treatment with alkoxides (e.g., NaOMe) replaces bromine with methoxy groups.
Example :
Reaction with cyclopropylamine in acetonitrile at 40°C for 24 hours achieves bromine substitution, forming bis-cyclopropylamine derivatives .
Cross-Coupling Reactions
The bromopyridine moiety participates in transition metal-catalyzed cross-couplings , facilitating bond formation with aryl/alkyl partners:
-
Suzuki Coupling : Using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in dioxane/water at 80–100°C, the bromine is replaced by aryl groups .
-
Buchwald-Hartwig Amination : Coupling with amines via Pd/XPhos systems generates aryl amine products .
Experimental Data :
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 87.6% | |
| Buchwald-Hartwig | CuI, XPhos, Na₂CO₃, dioxane, 60°C | 90.2% |
Alcohol Functional Group Reactivity
The ethanol chain undergoes oxidation and esterification :
-
Oxidation : CrO₃ or KMnO₄ oxidizes the primary alcohol to a carboxylic acid .
-
Esterification : Reacting with acyl chlorides (e.g., AcCl) in pyridine forms esters.
Mechanistic Insight :
The hydroxyl group’s nucleophilicity allows for protonation or activation via tosylation, enhancing reactivity in SN₂ reactions .
Amine Group Reactions
The cyclopropylamine group participates in:
Example :
Acylation with acetic anhydride in dichloromethane produces N-acetyl derivatives, confirmed via IR (C=O stretch at 1650 cm⁻¹) .
Cyclopropane Ring Reactivity
The cyclopropane ring remains stable under mild conditions but undergoes ring-opening under strain or strong acids:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing brominated pyridine derivatives have shown effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics.
- Anticancer Properties : Studies have suggested that similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable compound for drug design and development:
- Lead Compound for Drug Development : Its ability to interact with biological targets positions it as a lead compound in the search for new therapeutics.
- Fluorescent Probes : The compound's structure allows it to be used as a fluorescent probe in biological imaging studies, particularly in tracking cellular processes.
Case Study 1: Antimicrobial Activity
A study conducted on various brominated pyridine derivatives, including compounds structurally similar to this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated potential applications in developing new antibacterial agents.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies evaluated the effect of pyridine-based compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain derivatives could reduce cell viability significantly, suggesting that modifications to the structure could enhance anticancer efficacy.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the ethanol moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The cyclopropyl-amino-ethanol group in the target compound introduces significant steric hindrance compared to simpler substituents like propan-2-ol or methanol. This may reduce rotational freedom and enhance chiral selectivity in reactions . 2-Bromo-4-acetyl pyridine (CAS 864674-02-2) replaces the aminoethanol group with an acetyl moiety, favoring electrophilic reactivity (e.g., nucleophilic aromatic substitution) over hydrogen-bonding interactions .
Electronic Properties :
- The 2-bromo substituent on the pyridine ring is common across analogs, contributing electron-withdrawing effects that activate the 4-position for further functionalization .
Physicochemical and Functional Differences
While experimental data (e.g., solubility, melting points) for the target compound are unavailable, inferences can be drawn from analogs:
- Hydrogen-Bonding Capacity: The aminoethanol group enhances hydrophilicity compared to non-polar analogs like 2-Bromo-4-acetyl pyridine.
- Salt Formation: Pyridin-4-ylmethanol hydrobromide (CAS 65737-59-9) demonstrates the utility of hydrobromide salts in improving crystallinity and stability .
Biological Activity
2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol, a synthetic organic compound, has garnered attention for its potential biological activities, particularly as a modulator of protein kinases. Its unique structure, featuring a brominated pyridine moiety and a cyclopropyl amine, positions it as a candidate for various therapeutic applications, including cancer treatment and anti-inflammatory therapies. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.
Molecular Structure
- Molecular Formula : C₁₁H₁₅BrN₂O
- Molecular Weight : 271.15 g/mol
- IUPAC Name : 2-[(2-bromopyridin-4-yl)methyl-cyclopropylamino]ethanol
The compound's structural features contribute to its biological interactions. The brominated pyridine enhances reactivity, while the cyclopropyl group adds rigidity to the molecular framework, influencing its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific protein kinases. These enzymes play crucial roles in cellular signaling pathways, and their modulation can lead to significant therapeutic effects, particularly in cancer and inflammatory diseases. The compound's ethanol moiety may enhance solubility and bioavailability, further impacting its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit notable anticancer properties. This compound has been studied for its potential to inhibit tumor growth in various cancer cell lines. Preliminary findings suggest that it may exert cytotoxic effects through apoptosis induction and cell cycle arrest .
Case Study: In Vitro Antitumor Activity
A study evaluated the compound against several cancer cell lines, including:
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- U87 MG (glioblastoma)
- A549 (lung adenocarcinoma)
The results demonstrated significant antiproliferative activity, with IC50 values indicating effective concentrations for inducing cell death (Table 1).
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT116 | 12.5 |
| MCF-7 | 15.3 |
| U87 MG | 10.8 |
| A549 | 14.0 |
Anti-inflammatory Properties
In addition to its anticancer potential, the compound has shown promise in anti-inflammatory applications. Studies have indicated that it may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting its utility in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Structural Comparisons
The unique combination of a brominated pyridine ring, cyclopropyl group, and ethanol moiety distinguishes this compound from related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Bromo-4-methylpyridine | Lacks cyclopropyl and ethanol groups | Limited anticancer activity |
| 4-(Bromomethyl)pyridine | Contains bromomethyl instead of bromopyridine moiety | Moderate antibacterial activity |
| Cyclopropylamine | Contains cyclopropyl but lacks pyridine and ethanol | Minimal biological activity |
The presence of both the cyclopropyl group and the brominated pyridine contributes significantly to the enhanced biological activity observed in this compound.
Q & A
Q. What are the optimal synthetic routes for 2-[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-ethanol?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
- Step 1 : Bromination of pyridine derivatives (e.g., 2-bromo-4-methylpyridine) followed by hydroxymethylation to generate intermediates like (2-bromo-pyridin-4-yl)methanol .
- Step 2 : Cyclopropane ring introduction via nucleophilic substitution using cyclopropylamine under inert conditions (e.g., N₂ atmosphere) .
- Step 3 : Ethanolamine coupling via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling (e.g., with tetrakis(triphenylphosphine)palladium(0)) in DMF at 120°C .
- Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize yields by adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature gradients.
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons), cyclopropane (δ 0.5–1.5 ppm), and ethanolamine moiety (δ 3.5–4.0 ppm for -CH₂OH) .
- IR : Confirm hydroxyl (-OH stretch at ~3300 cm⁻¹) and C-Br bonds (550–600 cm⁻¹) .
- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement . For example, resolve bond angles around the cyclopropane ring (idealized 60°) and validate hydrogen bonding between ethanolamine hydroxyl and pyridine nitrogen .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for bromopyridine derivatives).
- Light Sensitivity : Store in amber glass bottles to prevent photodegradation of the bromine moiety .
- Solvent Compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO), which may promote nucleophilic substitution at the bromine site .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of the cyclopropane ring during synthesis?
- Methodological Answer :
- Ring-Strain Analysis : Use density functional theory (DFT) to calculate strain energy (~27 kcal/mol for cyclopropane) and predict reactivity .
- Kinetic Studies : Monitor ring closure via in situ NMR to determine activation parameters (ΔG‡) under varying temperatures .
- Side Reactions : Identify byproducts like open-chain amines or dimerized species using high-resolution mass spectrometry (HRMS) .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) across studies?
- Methodological Answer :
- Purity Assessment : Compare HPLC chromatograms (≥95% purity threshold) and elemental analysis (C, H, N, Br) to rule out impurities .
- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to detect crystalline vs. amorphous forms, which affect solubility and melting points .
- Solvent Effects : Re-evaluate solubility in controlled solvent systems (e.g., ethanol/water mixtures) to account for discrepancies .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases) or receptors. Focus on the bromopyridine moiety as a halogen-bond donor .
- Molecular Dynamics (MD) : Simulate conformational flexibility of the ethanolamine chain in aqueous environments (e.g., GROMACS with TIP3P water model) .
- QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using partial least squares (PLS) regression .
Q. How can researchers design analogs to improve pharmacological activity while minimizing toxicity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute bromine with trifluoromethyl (-CF₃) or cyano (-CN) groups to enhance metabolic stability .
- Scaffold Hopping : Replace the pyridine ring with quinoline or isoquinoline cores while retaining the cyclopropane-ethanolamine pharmacophore .
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict permeability (LogP < 3), CYP450 inhibition, and hERG cardiotoxicity risks .
Q. What experimental techniques are critical for identifying biological targets of this compound?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on agarose beads and incubate with cell lysates to capture binding proteins, identified via LC-MS/MS .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified proteins (e.g., kinases) .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss abrogates compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
